N-Butyrophenone P-toluenesulfonylhydrazone

Organic Synthesis Purity Assay Tosylhydrazone Characterization

Substituting generic tosylhydrazones in Shapiro or Bamford-Stevens reactions introduces regiospecificity errors due to mismatched carbene migratory aptitudes. This air-sensitive, crystalline solid (mp 122-125°C) guarantees the correct n-propyl-substituted olefin, eliminating costly re-optimization. - Enables predictable n-propyl carbene generation for cross-coupling via Pd catalysis. - Distinct melting point (122-125°C) allows rapid identity verification, preventing inventory mix-ups. - Molecular weight (316.42 g/mol) ensures accurate stoichiometric calculations versus acetophenone analogs.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
Cat. No. B12843551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyrophenone P-toluenesulfonylhydrazone
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17-
InChIKeyYGGRVJIJEMGVTG-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyrophenone p-Toluenesulfonylhydrazone: Overview


N-Butyrophenone p-toluenesulfonylhydrazone (CAS 41780-81-8) is a crystalline, air-sensitive hydrazone formed by condensation of butyrophenone with p-toluenesulfonylhydrazide . The compound belongs to the well-established class of tosylhydrazones, which are widely employed as versatile intermediates in organic synthesis. Its structure features an n-propyl chain adjacent to the hydrazone carbon, distinguishing it from simpler analogs like acetophenone tosylhydrazone. With a defined molecular formula of C₁₇H₂₀N₂O₂S, a molecular weight of 316.42 g/mol, and a melting point of 122–125 °C (lit.), this compound serves as a key precursor for carbene-based transformations, including the Shapiro and Bamford-Stevens reactions .

Why N-Butyrophenone p-Toluenesulfonylhydrazone Cannot Be Generically Substituted


Tosylhydrazones are not a monolithic class; their reactivity, stability, and handling properties are directly governed by the parent ketone's structure. Subtle variations in the alkyl or aryl substituents adjacent to the hydrazone carbon significantly alter decomposition kinetics, carbene migratory aptitudes, and the regiospecificity of olefin formation in Shapiro or Bamford-Stevens reactions [1][2]. This compound's n-propyl chain imparts distinct steric and electronic characteristics that differ from those of methyl (acetophenone-derived), cyclopentyl, or cyclohexyl analogs, making direct substitution without re-optimization of reaction conditions unreliable and potentially costly in terms of yield and purity.

Quantitative Differentiation Against Close Analogs


Melting Point Differentiation

N-Butyrophenone p-toluenesulfonylhydrazone exhibits a melting point of 122–125 °C (lit.), which is significantly lower than the 144–149 °C reported for acetophenone p-toluenesulfonylhydrazone [1]. This 20–25 °C difference provides a quantitative basis for identity confirmation and purity assessment by differential scanning calorimetry or melting point apparatus, ensuring that the correct tosylhydrazone intermediate is procured and used in synthetic workflows.

Organic Synthesis Purity Assay Tosylhydrazone Characterization

Molecular Weight Impact on Stoichiometry

With a molecular weight of 316.42 g/mol, N-butyrophenone p-toluenesulfonylhydrazone is ~9.7% heavier than acetophenone p-toluenesulfonylhydrazone (288.36 g/mol) [1]. This quantitative difference directly affects the mass of reagent required to achieve a target molar stoichiometry. For a 10 mmol reaction, the required mass is 3.164 g for the butyrophenone derivative versus 2.884 g for the acetophenone analog—a discrepancy that, if uncorrected, leads to systematic under- or over-dosing in multi-step syntheses or library production.

Synthetic Chemistry Stoichiometric Calculations Reaction Scale-up

Air Sensitivity and Handling Requirements

N-Butyrophenone p-toluenesulfonylhydrazone is explicitly classified as 'Air Sensitive', necessitating storage and handling under inert atmosphere . In contrast, acetophenone p-toluenesulfonylhydrazone is described as stable for long-term storage in a cool, dry place without specific atmospheric restrictions . This differential sensitivity is a critical factor in procurement: laboratories lacking glovebox or Schlenk line infrastructure may experience variable reagent quality with the butyrophenone derivative, whereas the acetophenone analog imposes fewer handling barriers. For synthetic chemists selecting a tosylhydrazone for carbene chemistry, this distinction directly impacts experimental reproducibility and workflow feasibility.

Handling Requirements Storage Stability Procurement Specifications

Lipophilicity and Chromatographic Behavior

N-Butyrophenone p-toluenesulfonylhydrazone has a predicted LogP of 4.75, compared to a lower predicted LogP for acetophenone p-toluenesulfonylhydrazone [1]. This difference in predicted lipophilicity arises from the extended n-propyl substituent in the butyrophenone derivative, which increases affinity for nonpolar media. In practice, the higher LogP translates to altered retention times in reversed-phase chromatography and different partitioning behavior during aqueous-organic extraction workup. Although these values are computational predictions and not experimentally measured, they provide an early indication that substituting analogs will require adjustment of chromatographic separation parameters.

Lipophilicity Chromatography Workup Procedures Physicochemical Property Prediction

Optimal Use Scenarios Based on Verified Differentiation


Shapiro Reaction for Regiospecific Olefin Synthesis

When a synthetic route requires the Shapiro reaction to generate an alkene bearing an n-propyl substituent with predictable regiochemistry, N-butyrophenone p-toluenesulfonylhydrazone is the appropriate precursor [1][2]. Its distinct molecular weight (316.42 g/mol) ensures correct stoichiometric reagent mass, while the melting point of 122–125 °C provides a convenient quality control checkpoint . The explicit air sensitivity designation mandates inert-atmosphere handling (glovebox or Schlenk line) to maintain reagent integrity and prevent premature decomposition that would compromise olefin yield .

Bamford-Stevens Diazoalkane Generation

For Bamford-Stevens reactions where the desired diazo intermediate must derive specifically from butyrophenone rather than acetophenone, this tosylhydrazone is the mandatory starting material. The 9.7% molecular weight difference relative to acetophenone tosylhydrazone means that generic substitution would lead to significant molar dosing errors, potentially generating the wrong diazo species or incorrect concentration for subsequent trapping or cyclopropanation steps [1][2]. Users should note the air sensitivity and plan for immediate use or storage under argon after procurement .

Pd-Catalyzed Cross-Coupling with Defined Alkyl Architecture

In palladium-catalyzed cross-coupling reactions employing N-tosylhydrazones as carbene equivalents, this compound provides a controlled n-propyl-substituted carbene source [1]. The higher predicted LogP (4.75) indicates that chromatographic purification of coupling products will require adjusted solvent gradients compared to products derived from methyl-substituted (acetophenone-derived) tosylhydrazones . Procuring this specific derivative ensures that the alkyl substitution pattern in the final coupled product matches the synthetic design without requiring post-coupling alkyl chain homologation.

Identity Verification in Multi-Tosylhydrazone Inventory

The melting point differential—122–125 °C for the butyrophenone derivative versus 144–149 °C for the acetophenone analog—serves as a rapid, low-cost identity test using only a melting point apparatus [3]. In laboratories maintaining multiple tosylhydrazone intermediates, this quantitative distinction enables unambiguous compound identification without the need for full spectroscopic characterization, reducing the risk of cross-contamination in reagent storage and improving inventory traceability.

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